1-(3-Fluoropyridin-4-yl)ethanol

Overview

Description

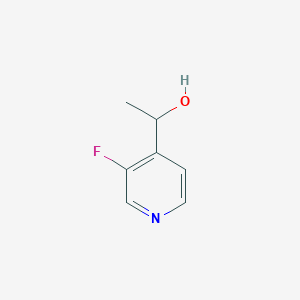

1-(3-Fluoropyridin-4-yl)ethanol (CAS 87674-15-5) is a fluorinated pyridine derivative with the molecular formula C₇H₈FNO and a molecular weight of 141.14 g/mol. It features a pyridine ring substituted with a fluorine atom at the 3-position and an ethanol group at the 4-position. The compound requires storage under inert conditions at 2–8°C to maintain stability . Its applications span pharmaceutical and agrochemical synthesis, where it serves as a key intermediate due to its reactive hydroxyl group and fluorine substitution, which enhance binding specificity in target molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Fluoropyridin-4-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 3-fluoropyridine with acetaldehyde in the presence of a suitable catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure high yield and purity .

Another method involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) as a fluorinating agent. This method is known for its high efficiency and selectivity in producing fluorinated pyridine derivatives .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve maximum yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoropyridin-4-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(3-Fluoropyridin-4-yl)acetaldehyde or 1-(3-Fluoropyridin-4-yl)acetic acid, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the compound into 1-(3-Fluoropyridin-4-yl)ethane.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like ammonia (NH3) and hydroxide ions (OH-) are often employed in substitution reactions.

Major Products

Oxidation: 1-(3-Fluoropyridin-4-yl)acetaldehyde, 1-(3-Fluoropyridin-4-yl)acetic acid.

Reduction: 1-(3-Fluoropyridin-4-yl)ethane.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(3-Fluoropyridin-4-yl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: The compound is used in the production of specialty chemicals and advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, such as enzymes and receptors, by increasing its lipophilicity and stability . This interaction can modulate various cellular processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes critical differences between 1-(3-Fluoropyridin-4-yl)ethanol and selected analogs:

Detailed Analysis

1-(3-Bromopyridin-4-yl)ethanol

- Structural Difference : Bromine replaces fluorine at the pyridine C3 position.

- Brominated analogs are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to enhanced leaving-group ability compared to fluorine .

(3-Fluoropyridin-4-yl)methanol

- Structural Difference : Shorter carbon chain (primary alcohol vs. secondary alcohol in the parent compound).

- Impact : Reduced steric hindrance may improve solubility in polar solvents. The primary alcohol group is more reactive in oxidation or esterification reactions, making it a versatile intermediate for derivatization .

1-(3-Fluoropyridin-4-yl)ethanone

- Functional Group Change : Ketone (-COCH₃) replaces the hydroxyl group.

- Impact : The ketone’s electron-withdrawing nature decreases nucleophilicity but increases stability under acidic conditions. This compound is pivotal in synthesizing heterocyclic amines via reductive amination .

1-(3-Chloro-2-methoxypyridin-4-yl)ethanol

- Structural Additions : Chlorine at C3 and methoxy (-OCH₃) at C2.

- Impact : Chlorine enhances electrophilicity, while the methoxy group donates electrons, creating a push-pull electronic effect. This dual substitution is advantageous in designing kinase inhibitors or antimicrobial agents .

Physicochemical and Reactivity Trends

- Boiling/Solubility : Fluorine and hydroxyl groups increase polarity, enhancing water solubility. Bromine and chlorine substitutions reduce solubility but improve lipid membrane permeability.

- Reactivity: The ethanol group in the parent compound participates in esterification and etherification. Bromine and chlorine facilitate nucleophilic aromatic substitution. Ketones are prone to nucleophilic attacks (e.g., Grignard reactions) .

Biological Activity

Overview

1-(3-Fluoropyridin-4-yl)ethanol is a fluorinated pyridine derivative with the molecular formula C7H8FNO. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The presence of a fluorine atom and an ethanol group enhances its chemical properties, making it a valuable candidate for drug development and other applications.

This compound can be synthesized through several methods, including:

- Reaction of 3-fluoropyridine with acetaldehyde : This method typically requires specific catalysts and controlled conditions to optimize yield and purity.

- Use of Selectfluor® : This fluorinating agent allows for efficient synthesis of fluorinated derivatives.

The biological activity of this compound is attributed to its interaction with various molecular targets. The fluorine atom enhances lipophilicity and stability, facilitating interactions with biological molecules such as enzymes and receptors. This characteristic is crucial for its potential applications in pharmacology.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, demonstrating potential as an antibiotic agent. The minimum inhibitory concentration (MIC) values were determined through standard microbiological assays.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Neisseria meningitidis | 64 |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial therapies, particularly against resistant strains.

Antichlamydial Activity

In addition to its antibacterial properties, this compound has been investigated for its antichlamydial activity. A study reported that derivatives based on this compound showed selective activity against Chlamydia, indicating its potential in treating infections caused by this pathogen. The compound's efficacy was assessed using immunofluorescence assays, revealing significant reductions in chlamydial inclusion sizes at effective concentrations.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the mechanisms and potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A comparative analysis demonstrated that compounds with similar structures exhibited varying degrees of antimicrobial activity, reinforcing the importance of specific functional groups in enhancing efficacy.

- Toxicity Assessments : Preliminary toxicity studies indicated that while exhibiting potent biological activity, this compound maintained low toxicity levels in human cell lines, which is a critical factor for drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Fluoropyridin-4-yl)ethanol, and what analytical techniques confirm its purity and structure?

- Synthetic Routes :

- Friedel-Crafts Acylation : React 3-fluoro-4-hydroxypyridine with acetyl chloride in the presence of AlCl₃ to form 1-(3-fluoropyridin-4-yl)ethanone, followed by reduction using NaBH₄ or LiAlH₄ to yield the ethanol derivative .

- Alternative Pathway : Direct substitution of a halogenated pyridine precursor with ethanolamine under nucleophilic conditions, though this requires precise control of reaction temperature and pH to avoid side reactions .

- Analytical Techniques :

- NMR Spectroscopy : and NMR to confirm substitution patterns and purity. Fluorine's anisotropic effects can complicate splitting patterns, requiring high-resolution instruments .

- X-ray Crystallography : Use SHELX-97 for structure refinement to resolve ambiguities in stereochemistry or bond angles, especially critical for verifying the ethanol group's orientation .

Q. How does the fluorine substitution at the 3-position of the pyridine ring influence the compound's electronic properties and reactivity?

- Electronic Effects : The fluorine atom acts as a strong electron-withdrawing group, reducing electron density on the pyridine ring. This enhances the compound's susceptibility to nucleophilic aromatic substitution at the 4-position, where the ethanol group is attached .

- Reactivity Implications :

- Stabilizes intermediates in oxidation reactions (e.g., conversion to ketones via mild oxidizing agents like MnO₂).

- Hinders electrophilic substitution due to deactivation of the aromatic ring, necessitating harsh conditions for further functionalization .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Over-Oxidation : During reduction steps (e.g., ethanone to ethanol), excess LiAlH₄ may lead to over-reduction or cleavage of the pyridine ring. Use controlled stoichiometry and low temperatures .

- By-Product Formation : Competing nucleophilic attack at the 2-position of the pyridine ring can occur. Introduce steric hindrance via bulky protecting groups or optimize solvent polarity to favor 4-position reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Hybrid DFT Calculations : Combine B3LYP/6-311+G(d,p) methods to model NMR chemical shifts, accounting for solvent effects (e.g., DMSO vs. CDCl₃). Compare results with experimental data to identify discrepancies in ring conformation .

- Crystallographic Validation : Use SHELXL-refined X-ray structures to benchmark computational models, particularly for verifying bond lengths and angles distorted by fluorine's electronegativity .

Q. What strategies are effective for enantioselective synthesis of chiral derivatives of this compound?

- Chiral Catalysts : Employ Sharpless epoxidation or Noyori asymmetric hydrogenation to introduce chirality in the ethanol group. For example, Ru(BINAP) catalysts achieve >90% enantiomeric excess (ee) in related fluoropyridine systems .

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze ester derivatives of the racemic mixture, separating enantiomers .

Q. How can researchers design in vivo studies to evaluate the neuropharmacological potential of this compound, considering blood-brain barrier (BBB) penetration?

- LogP Optimization : Modify substituents to achieve a LogP ~2–3 (ideal for BBB penetration). Introduce methyl groups to the ethanol moiety to balance hydrophobicity without compromising solubility .

- Structural Analogues : Benchmark against 3-fluoropyridin-4-yl derivatives with proven CNS activity, such as GSK-3β inhibitors. Perform docking studies using PDB structures (e.g., 4ACD) to predict binding affinity .

Q. What role does this compound play in inhibiting enzymes like GSK-3β, and how can this be validated experimentally?

Properties

IUPAC Name |

1-(3-fluoropyridin-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZUOSCEVQLKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.